molecular formula C11H18O4 B022945 Pestalotin CAS No. 34565-32-7

Pestalotin

Cat. No. B022945
CAS RN: 34565-32-7
M. Wt: 214.26 g/mol
InChI Key: YFIMUDXPJZVJJO-UWVGGRQHSA-N
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Description

Pestalotin is a metabolite isolated from the phytopathogenic fungus Pestalotia cryptomeriaecola. It was discovered during a search for gibberellin synergists among microbial metabolites (Kimura, Katagiri, & Tamura, 1971).

Synthesis Analysis

The synthesis of this compound and its stereoisomers has been explored through various methods, including the Sharpless asymmetric epoxidation and derivatization from D-(+)-glyceraldehyde acetonide (Mori, Otsuka, & Oda, 1984). A novel synthesis approach involved partial reduction of 2-benzyloxyhexanoic acid to 2-benzyloxyhexanal and subsequent reactions (Izawa & Mukaiyama, 1978).

Molecular Structure Analysis

This compound's molecular structure is characterized by its unique scaffold, which includes an olefinic proton and a methoxyl group. The compound is a derivative of 4-methoxy-5,6-dihydro-α-pyrone, based on spectroscopic data (Kimura, Katagiri, & Tamura, 1971).

Chemical Reactions and Properties

This compound's chemical properties have been elucidated through the synthesis of its four possible stereoisomers and the exploration of various synthetic routes. These studies have provided insights into its reactivity and potential for chemical modification (Mori, Otsuka, & Oda, 1984).

Physical Properties Analysis

The physical properties of this compound, such as melting point and spectral data (IR, UV, NMR), have been determined through its initial isolation and characterization. This compound exhibits specific IR absorption bands and an UV absorption maximum, contributing to its identification and analysis (Kimura, Katagiri, & Tamura, 1971).

Chemical Properties Analysis

The chemical behavior of this compound, including its synthesis and reactivity, highlights its potential as a gibberellin synergist and its role in the study of natural products. Various synthetic approaches have been developed to understand its structure-activity relationships and functional group interplay (Mori, Otsuka, & Oda, 1984).

Scientific Research Applications

  • Antibiotic Properties : Pestalone, a chlorinated benzophenone antibiotic derived from a marine fungus and related to pestalotin, shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (Cueto et al., 2001).

  • Enzyme Inhibition : Certain this compound compounds inhibit α-glucosidase in Saccharomyces cerevisiae, a property potentially useful in treating diseases like diabetes (Rivera-Chávez et al., 2015).

  • Agricultural Applications : this compound has been identified as a gibberellin synergist with growth-regulating activity on rice seedlings, suggesting potential uses in agriculture (Kimura et al., 1971).

  • Phytotoxic Effects : Pestalotines A and B, derived from Pestalotiopsis sp., have shown significant inhibitory effects on the radical growth of certain weed species, indicating potential use in weed management (Zhang et al., 2008).

  • Antimicrobial and Antioxidant Activities : Pestalotiopsis fungi, which produce this compound, are known for their bioactive compounds with antimicrobial, antifungal, antiviral, antineoplastic, and antioxidant activities (Deshmukh et al., 2017).

  • Cytotoxicity : Certain compounds from Pestalotiopsis clavispora, related to this compound, exhibited strong cytotoxicity against mouse lymphoma cell lines, suggesting potential in cancer research (Hemphill et al., 2016).

Future Directions

Pestalotiopsis species, from which Pestalotin is derived, have gained attention due to their structurally complex and biologically active secondary metabolites . In the future, more effective novel medications could be investigated from these species to respond to emerging public health challenges .

Mechanism of Action

Target of Action

Pestalotin is a secondary metabolite of the endophytic fungus Pestalotiopsis microspora It has been found to have significant bioactivity as a gibberellin synergist , indicating that it may interact with gibberellin receptors or related proteins in plants .

Mode of Action

It has been found to induce reducing sugar release in embryoless rice endosperms and enhance the growth of rice seedlings when used in combination with gibberellin a3 . This suggests that this compound may interact with its targets to modulate plant growth and development.

Biochemical Pathways

This compound is part of a diverse array of bioactive compounds produced by the Pestalotiopsis genus, including alkaloids, terpenoids, isocoumarin derivatives, coumarins, chromones, quinones, semiquinones, peptides, xanthones, xanthone derivatives, phenols, phenolic acids, and lactones .

Result of Action

This compound has been found to have antifungal activity, reducing the growth of certain fungal species . It also enhances the growth of rice seedlings when used in combination with gibberellin A3 . These results suggest that this compound can have significant effects at the molecular and cellular level.

Action Environment

Pestalotiopsis species, the source of this compound, are widely distributed in nature and can occur in a wide range of substrata . They are known to produce a variety of bioactive secondary metabolites under optimal nutritional and environmental conditions . Therefore, environmental factors such as temperature, humidity, and nutrient availability could potentially influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIMUDXPJZVJJO-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1CC(=CC(=O)O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956075
Record name 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34565-32-7
Record name (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Pestalotin is a gibberellin synergist first isolated from the culture broth of Pestalotia cryptomeriaecola Sawada, a fungus pathogenic to the Japanese cedar, Cryptomeria japonica D. Don. [, ]

A: The molecular formula of this compound is C11H18O4 and its molecular weight is 214.26 g/mol. []

A: this compound is characterized by a 4-methoxy-5,6-dihydro-α-pyrone ring with a 1-hydroxyhexyl substituent at the C-6 position. [, , ]

A: this compound has been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , , ]

A: The 4-methoxy-5,6-dihydro-α-pyrone ring and the substituent at the C-6 position in this compound are crucial for its biological activity. Modifications to these structural features can significantly impact its potency and selectivity. [, , , , ]

A: this compound has been reported to act as a gibberellin synergist, enhancing the growth-promoting effects of gibberellins in plants, particularly in rice seedlings. [, , ]

A: Yes, several this compound analogs have been synthesized, including LL-P880β, LL-P880γ, and various other 4-methoxy-5,6-dihydro-α-pyrones with different substituents at the C-6 position. These analogs have shown varying degrees of biological activity, including gibberellin synergism, plant growth regulation, and cytotoxic effects. [, , , ]

ANone: Several total syntheses of this compound and its enantiomers have been reported, employing various strategies such as:

  • Asymmetric Mukaiyama aldol reactions using chiral catalysts like Ti(iOPr)4/(S)-BINOL/LiCl. []
  • Titanium tetrachloride-mediated aldol condensation of silyl enol ethers with 2-benzyloxyhexanal. [, ]
  • Cycloadditive strategies using nitrile oxides and acrylate derivatives. []
  • Utilization of dihydroxylated ynones and mercury(II)-catalyzed cyclizations. []
  • Sharpless asymmetric dihydroxylation reactions. [, , ]
  • Europium(III)-catalyzed cyclocondensation of silyloxy dienes with α-alkoxy aldehydes. [, ]

A: Yes, asymmetric syntheses of this compound have been achieved using methodologies like Sharpless asymmetric dihydroxylation and the utilization of chiral auxiliaries. [, , , , , ]

A: Yes, this compound and its derivatives have been isolated from various other fungi, including Pestalotiopsis microspora, Glomerella cingulata, Penicillium species, and Xylaria species. [, , , , , ]

A: The discovery of this compound and its derivatives in endophytic fungi suggests a potential role for these compounds in the ecological interactions between fungi and their host plants. [, , , ]

A: this compound is one of the many fungal metabolites that can occur naturally in maize kernels. Its presence, along with other metabolites, can be influenced by weather conditions and impact the quality and safety of maize and maize-derived products. []

A: Yes, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the detection and quantification of this compound in complex matrices such as maize kernels and fungal cultures. [, ]

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